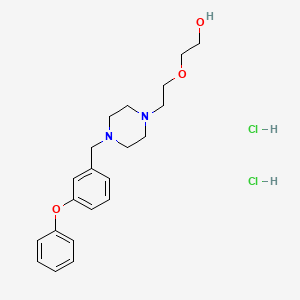

ZK756326 2HCl

Vue d'ensemble

Description

ZK756326 2HCl is a full agonist of CCR8 (Chemokine receptor 8) with an IC50 of 1.8 μM . It dose-responsively elicits an increase in intracellular calcium and cross-desensitizes the response of the receptor to CCL1 .

Chemical Reactions Analysis

ZK756326 2HCl has been shown to stimulate extracellular acidification in cells expressing human CCR8 . The ability of ZK756326 2HCl to induce a response was receptor-specific and mediated through Gαi .Physical And Chemical Properties Analysis

ZK756326 2HCl has a molecular weight of 429.38 g/mol . It is soluble in water (78 mg/mL at 25°C), DMSO (39 mg/mL at 25°C), and ethanol (4 mg/mL at 25°C) .Applications De Recherche Scientifique

Chemokine Receptor Agonist

ZK 756326 is a non-peptide CCR8 chemokine receptor agonist . It has been shown to inhibit the binding of the CCR8 ligand I-309 (CCL1), with an IC 50 value of 1.8 μM . This suggests that ZK 756326 could be used in research to study the function of CCR8 and its ligands .

Cancer Immunotherapy

The human CC chemokine receptor 8 (CCR8) is an emerging therapeutic target for cancer immunotherapy . ZK 756326, as a nonpeptide agonist of CCR8, could potentially be used in the development of new cancer immunotherapies .

Autoimmune Diseases

CCR8 is also a potential drug target for autoimmune disorders . Therefore, ZK 756326 could be used in research to develop new treatments for autoimmune diseases .

G Protein-Coupled Receptors (GPCRs) Research

Chemokine receptors, including CCR8, are GPCRs . ZK 756326 could be used in research to better understand the function and regulation of GPCRs .

HIV Infection

ZK 756326 has been shown to inhibit human immunodeficiency virus (HIV) fusion of cells expressing CD4 and CCR8 . This suggests that ZK 756326 could be used in research to develop new treatments for HIV infection .

Chemotaxis

ZK 756326 has been shown to induce chemotaxis in cells expressing murine CCR8 . This suggests that ZK 756326 could be used in research to study cell migration and chemotaxis .

Phosphorylation of Extracellular Signal-Regulated Kinase ERK1/2

ZK 756326 has been shown to induce phosphorylation of extracellular signal-regulated kinase ERK1/2 in cells expressing murine CCR8 . This suggests that ZK 756326 could be used in research to study signal transduction and protein phosphorylation .

Receptor Desensitization

ZK 756326 has been shown to desensitize the CCR8 receptor against CCL1 stimulation . This suggests that ZK 756326 could be used in research to study receptor desensitization .

Mécanisme D'action

- ZK 756326 primarily targets the CCR8 receptor, which is a G protein-coupled receptor (GPCR) involved in immune defense .

- The lack of conservation in specific amino acids (Y1143.33 and Y1724.64) among CC chemokine receptors contributes to the selectivity of nonpeptide ligand binding to CCR8 .

- The compound cross-desensitizes the receptor response to the endogenous chemokine CCL1 (I-309) by binding to the same receptor site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZK756326 2HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol (ZK 756326) interact with CCR8 and what are the downstream effects?

A1: ZK 756326 binds to the human CC chemokine receptor 8 (CCR8), effectively acting as a full agonist. [, ] This binding inhibits the interaction of CCR8 with its natural ligand, CCL1 (formerly known as I-309). [, ] Upon binding, ZK 756326 initiates a signaling cascade through the Gαi protein, leading to various cellular responses such as increased intracellular calcium, extracellular acidification, and phosphorylation of ERK1/2. [, ] Interestingly, while ZK 756326 mimics the effects of CCL1 in many ways, it can activate a mutated form of murine CCR8 lacking O-linked sulfation at tyrosines 14 and 15, suggesting a distinct binding mode compared to the natural ligand. [, ]

Q2: Can you elaborate on the structural features of ZK 756326 important for its interaction with CCR8?

A2: Recent cryo-electron microscopy studies have provided valuable insights into the interaction between ZK 756326 and CCR8. [] The research highlights a conserved Y1.39Y3.32E7.39 motif within the orthosteric binding pocket of CCR8 that plays a crucial role in recognizing both chemokine and nonpeptide ligands like ZK 756326. [] Additionally, the lack of conservation in residues Y1143.33 and Y1724.64 within CCR8, compared to other CC chemokine receptors, is suggested to contribute to the selectivity of ZK 756326 binding. []

Q3: What is the significance of ZK 756326 in CCR8 research and drug development?

A3: ZK 756326 represents the first identified nonpeptide agonist for CCR8. [, ] This is significant because it offers several advantages over using protein agonists like CCL1, such as increased stability and ease of manipulation. [, ] Therefore, ZK 756326 serves as a valuable tool for investigating the physiological roles of CCR8, particularly in the context of HIV infection and inflammatory diseases. [, ] Furthermore, the detailed structural understanding of its interaction with CCR8, as revealed by recent studies, can guide the development of novel therapeutics targeting CCR8 for various diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)